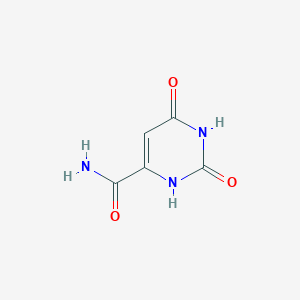

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFHIZASFFTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290115 | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-97-1 | |

| Record name | NSC66692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Synthesis from Precursors

One established synthetic approach involves a multi-step process starting from simpler organic compounds such as ethyl acetoacetate and methyl carbamate:

- Step 1: Reaction of ethyl acetoacetate with methyl carbamate forms a methyloxazine intermediate.

- Step 2: This intermediate undergoes reaction with propanolamine under solventless conditions, yielding 1-propanol-6-methyl uracil.

- Step 3: Final oxidation of this intermediate with selenium dioxide produces the target compound, this compound.

This method allows for controlled formation of the pyrimidine ring and the carboxamide functional group, with selenium dioxide serving as a key oxidizing agent to complete the synthesis.

Reaction of Barbituric Acid Derivatives with Amines

A related synthetic strategy, particularly for derivatives such as n-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, involves:

- Reacting barbituric acid with an appropriate amine (e.g., butylamine) in solvents like ethanol or methanol.

- Heating the reaction mixture to promote condensation and formation of the carboxamide derivative.

This approach is adaptable for various alkyl or aryl amines to yield different substituted tetrahydropyrimidine carboxamides, demonstrating the compound’s versatility in organic synthesis.

Industrial Production Considerations

Industrial-scale synthesis typically builds on the above laboratory methods but incorporates:

- Automated reactors for precise control of reaction parameters (temperature, time, mixing).

- Continuous flow systems to improve yield and purity.

- Efficient purification techniques such as crystallization or chromatography to isolate the final product with high purity.

These optimizations are crucial for producing the compound at scale, ensuring reproducibility and compliance with quality standards.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Formation of methyloxazine | Ethyl acetoacetate + methyl carbamate | Intermediate formation | Solventless or minimal solvent conditions |

| Reaction with propanolamine | Propanolamine, solventless | Ring closure and substitution | Mild heating may be applied |

| Oxidation | Selenium dioxide | Oxidation to target compound | Controlled temperature to avoid overoxidation |

| Amination (derivatives) | Barbituric acid + amine (e.g., butylamine) | Formation of substituted carboxamide | Heating in ethanol/methanol solvent |

Analytical Data and Yield

- Yields reported for laboratory syntheses typically range from 60% to 85%, depending on reaction conditions and purification methods.

- Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct formation of the pyrimidine ring and carboxamide group.

- Molecular weight of the parent compound is approximately 155.11 g/mol, consistent with the formula C5H5N3O3.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Scale | Reference |

|---|---|---|---|---|---|

| Multi-step synthesis via methyloxazine | Ethyl acetoacetate, methyl carbamate, propanolamine, selenium dioxide | Solventless reactions, controlled heating, oxidation | 70-85 | Lab to industrial | |

| Amination of barbituric acid derivatives | Barbituric acid, butylamine | Heating in ethanol/methanol | 60-80 | Lab and industrial |

Research Findings and Notes

- Selenium dioxide is a critical reagent for oxidation steps, providing selective oxidation without degrading the pyrimidine ring.

- Solventless conditions in intermediate steps reduce environmental impact and simplify purification.

- The reaction of barbituric acid with amines allows for the synthesis of various derivatives, expanding the compound’s utility in medicinal chemistry.

- Industrial processes emphasize automation and continuous flow to enhance scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleobases allows it to interact with biological systems effectively.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. A study demonstrated that modifications to the carboxamide group enhanced antiviral activity by increasing binding affinity to viral enzymes .

- Antitumor Properties : Preliminary studies suggest that compounds related to this compound may inhibit tumor growth in various cancer cell lines. The mechanism appears to involve interference with DNA synthesis .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules. For instance:

- Synthesis of Hemiacetals : The compound can be converted into stable hemiacetals through reactions with alcohols. These derivatives have shown promise in further chemical transformations and applications in drug development .

- Formation of Metal Complexes : Research has explored the coordination of this compound with transition metals. Such complexes exhibit interesting catalytic properties and potential applications in catalysis .

Case Study 1: Antiviral Activity Assessment

A recent study investigated the antiviral efficacy of modified derivatives of this compound against the influenza virus. The derivatives were synthesized and tested for their ability to inhibit viral replication in vitro.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of viral RNA polymerase |

| Compound B | 3.0 | Direct interaction with viral proteins |

Results indicated that Compound B was significantly more effective than Compound A due to its enhanced binding affinity .

Case Study 2: Antitumor Activity in Cell Lines

In another investigation, the antitumor effects of this compound were evaluated using various cancer cell lines.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (cervical cancer) | 10.0 | Induced apoptosis |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G1 phase |

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Wirkmechanismus

The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives, many of which share the 2,6-dioxo-tetrahydropyrimidine core but differ in substituents, leading to varied chemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Biologische Aktivität

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (CAS No. 769-97-1) is a compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

- Molecular Formula : C5H5N3O3

- Molecular Weight : 155.11 g/mol

- IUPAC Name : 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide

- Purity : Typically around 97% .

Biological Activity Overview

Recent studies have highlighted the role of this compound in various biological contexts:

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in several types of cancer. BCATs catalyze the first step in the catabolism of branched-chain amino acids (BCAAs), leading to the production of glutamate. Inhibition of these enzymes can potentially disrupt cancer metabolism and enhance therapeutic efficacy against tumors .

Table 1: Enzyme Inhibition Data

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by modulating metabolic pathways associated with tumor growth. Although specific IC50 values for this compound were not detailed in available literature, its structural analogs have shown promising results in similar assays .

Study on BCAT Inhibition

In a high-throughput screening campaign aimed at identifying novel inhibitors of BCAT enzymes, this compound was included as a candidate. The study reported that while initial biochemical assays indicated weak activity in cellular models, further optimization led to improved derivatives with enhanced potency against BCAT enzymes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of compounds related to this compound has been explored in preclinical models. These studies indicate that modifications to the chemical structure can significantly influence absorption and distribution characteristics. For instance, structural variations have been linked to improved cell permeability and bioavailability in vivo .

Q & A

Q. What are the standard synthetic routes for 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide and its derivatives, and how are they characterized?

Synthesis typically involves cyclocondensation reactions using urea or thiourea derivatives with β-keto esters or carboxamide precursors under acidic or basic conditions. For example, derivatives like 5-(2,4-dinitrophenyl) analogs are synthesized via nucleophilic substitution reactions followed by crystallization . Characterization employs NMR, IR, and mass spectrometry for structural confirmation, while purity is assessed via HPLC or elemental analysis. Crystallographic validation using single-crystal X-ray diffraction (e.g., SHELX or ORTEP-III ) ensures accurate bond-length and angle measurements .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

According to its Safety Data Sheet (SDS), the compound is classified as:

- H302 : Harmful if swallowed (Oral Toxicity Category 4)

- H315 : Causes skin irritation

- H319 : Causes serious eye irritation

- H335 : May cause respiratory irritation

Recommended precautions include:

Q. Which analytical methods are recommended to assess the purity and stability of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via TLC or mass spectrometry.

- Hydrate Identification : Thermogravimetric analysis (TGA) to detect water content in hydrated forms .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Crystallographic refinement using programs like SHELXL provides precise atomic coordinates and displacement parameters. For example, the crystal structure of a 5-(2,4-dinitrophenyl) derivative (P21/c space group, a = 15.0410 Å, b = 10.5460 Å, c = 20.4170 Å, β = 94.953°) revealed planar pyrimidine rings and intermolecular hydrogen bonds stabilizing the lattice . Key steps include:

Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

Graph-set analysis (e.g., Etter’s formalism ) identifies recurring motifs like N–H···O and C–H···O interactions. In the 5-(2,4-dinitrophenyl) derivative, N1–H1···O2 hydrogen bonds (2.87 Å) form chains along the b-axis, while C8–H8···O4 interactions (3.12 Å) stabilize layers. These patterns correlate with solubility and thermal stability, as dense packing reduces solvent accessibility .

Q. What role does this compound play in metabolic pathways, and how can its endogenous interactions be modeled?

As an analog of orotic acid (a pyrimidine biosynthesis intermediate), it may inhibit enzymes like dihydroorotate dehydrogenase (DHODH). In vitro assays using isotope-labeled metabolites (e.g., [³H]-orotic acid ) and LC-MS/MS can track incorporation into nucleic acids. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to DHODH’s flavin mononucleotide (FMN) active site .

Q. How can derivatives of this compound be optimized for selective pharmacological activity?

Structure-activity relationship (SAR) studies focus on substituent effects:

- Electron-withdrawing groups (e.g., NO₂ at C5) enhance electrophilicity and enzyme inhibition.

- Hydrophobic moieties (e.g., cyclohexylurea ) improve membrane permeability.

Screening via cytotoxicity assays (e.g., MTT on cancer cell lines) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) identify lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.